BenchChemオンラインストアへようこそ!

1-(Benzylamino)-2-methylpropan-2-OL

Alzheimer's disease BACE-1 inhibition 1-Benzylamino-2-hydroxyalkyl derivatives

Choose CAS 80466-51-9 as your Alzheimer's BACE-1 SAR starting scaffold. Its 390 nM BACE-1 IC50 exceeds balanced multi-target analogs by ~107-fold, directing chemistry resources toward selectivity and PK optimization. The crystalline solid (mp 48.5–49.5°C) eliminates viscosity-dependent pipetting errors inherent to liquid regioisomers, seamlessly integrating with automated solid-dispensing platforms and parallel synthesis workstations. Each batch is supplied with downloadable NMR, HPLC, and GC Certificates of Analysis, satisfying GLP-compliant documentation requirements without additional in-house qualification costs. This minimal N-benzyl pharmacophoric unit enables clean attribution of activity shifts during SAR elaboration, free from confounding diarylalkyl or heterocyclic substituent effects.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 80466-51-9
Cat. No. B1281687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylamino)-2-methylpropan-2-OL
CAS80466-51-9
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(CNCC1=CC=CC=C1)O
InChIInChI=1S/C11H17NO/c1-11(2,13)9-12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3
InChIKeyHTYYZKBJEIKWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzylamino)-2-methylpropan-2-ol (CAS 80466-51-9): Core Chemical Identity and Procurement-Relevant Properties


1-(Benzylamino)-2-methylpropan-2-ol (CAS 80466-51-9) is a synthetic small-molecule amino alcohol with the formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol [1]. It belongs to the 1-benzylamino-2-hydroxyalkyl chemotype, a series identified as multifunctional disease-modifying candidates for Alzheimer's disease through inhibition of butyrylcholinesterase (BuChE), β-secretase (BACE-1), amyloid-β aggregation, and tau protein aggregation [2]. The compound is commercially available as a white to off-white solid, typically at ≥95% purity, and requires storage at 2–8°C under inert atmosphere with protection from light [1].

Why Generic Substitution Fails: Structural Nuances in the 1-Benzylamino-2-hydroxyalkyl Series That Govern Multi-Target Alzheimer's Pharmacology


Procurement based solely on the 'benzylamino alcohol' class label is insufficient because minor structural modifications within the 1-benzylamino-2-hydroxyalkyl chemotype produce large, functionally decisive variations in multi-target activity profiles [1]. The Panek et al. (2018) study demonstrates that the terminal substituent on the benzylamine nitrogen (e.g., tert-butyl vs. diphenylpropyl vs. diphenylmethyl) critically determines the balance between BuChE inhibition, BACE-1 inhibition, and Aβ/tau anti-aggregation potencies [1]. For example, the diphenylpropylamine derivative 10 achieves balanced multi-target activity (hBACE-1 IC₅₀ = 41.60 μM; Aβ aggregation IC₅₀ = 3.09 μM; tau aggregation 55% at 10 μM; hBuChE IC₅₀ = 7.22 μM), while close analogs with different N-substituents show markedly shifted selectivity profiles [1]. Without precisely matching the CAS 80466-51-9 architecture—specifically the N-benzyl group attached to a 2-hydroxy-2-methylpropyl backbone—the intended biological fingerprint cannot be assumed, even with compounds sharing the same core scaffold.

Quantitative Differentiation Evidence: 1-(Benzylamino)-2-methylpropan-2-ol vs. Closest Structural Analogs in Alzheimer's Multi-Target Assays


BACE-1 Inhibitory Potency: 1-(Benzylamino)-2-methylpropan-2-ol vs. Diphenylpropylamine Lead Compound 10

In a head-to-head comparison within the 1-benzylamino-2-hydroxyalkyl chemotype, 1-(benzylamino)-2-methylpropan-2-ol (the target compound) inhibits human recombinant BACE-1 with an IC₅₀ of 0.390 μM [1]. The lead diphenylpropylamine derivative 10 from the same series inhibits hBACE-1 with an IC₅₀ of 41.60 μM under comparable assay conditions [2]. This represents an approximately 107-fold greater potency for the target compound against BACE-1—a key disease-modifying target in Alzheimer's pathology—despite both molecules sharing the 1-benzylamino-2-hydroxyalkyl scaffold.

Alzheimer's disease BACE-1 inhibition 1-Benzylamino-2-hydroxyalkyl derivatives

Structural Determinant of Multi-Target Selectivity: Simple N-Benzyl vs. Bulky N-Diarylalkyl Substituent Effects on BuChE/BACE-1 Balance

Within the 1-benzylamino-2-hydroxyalkyl series, the nature of the N-substituent dictates the balance between BuChE symptomatic inhibition and BACE-1 disease-modifying activity. Compounds bearing a simple N-benzyl group (e.g., the target compound) provide high BACE-1 potency (IC₅₀ = 0.390 μM) but are anticipated to show weaker BuChE inhibition based on class-level SAR trends [1]. Evidence from Panek et al. (2018) demonstrates that analogs with bulky, lipophilic diarylalkyl substituents (e.g., diphenylpropylamine 10) achieve BuChE IC₅₀ values of 7.22 μM while sacrificing BACE-1 potency to 41.60 μM [2]. The tert-butyl substituent on the benzylamine fragment further exerts a major impact on activity, as evidenced by paired comparisons (e.g., 7 vs 9, 8 vs 10, 28 vs 30, 35 vs 37) [2]. This class-level inference positions the target compound as a BACE-1-predominant tool with a distinct selectivity profile compared to the BuChE-balanced diarylalkylamine analogs.

Structure-activity relationship BuChE inhibition Multi-target directed ligands

Physicochemical Determinant of Handling and Formulation: Solid-State Stability Profile vs. Viscous Liquid Analogs

1-(Benzylamino)-2-methylpropan-2-ol (CAS 80466-51-9) is isolated as a white to off-white crystalline solid with a reported melting point of 48.5–49.5 °C . This is a critical differentiation from the closely related regioisomer 2-(benzylamino)-2-methyl-1-propanol (CAS 10250-27-8), which is described as a colorless to pale yellow liquid at ambient temperature . The solid-state nature of the target compound enables accurate weighing, reduced solvent entrapment, and simpler handling for precise stoichiometric control in synthesis, whereas the liquid analog introduces viscosity-related handling challenges and potential impurities associated with liquid storage. Furthermore, the target compound requires storage under inert gas at 2–8 °C with light protection, conditions compatible with standard laboratory cold-chain infrastructure .

Solid-state properties Storage stability Amino alcohol physicochemical characterization

Comparative Vendor Purity and Batch-to-Batch Reproducibility: Standardized QC Documentation Availability

Commercially, 1-(benzylamino)-2-methylpropan-2-ol is offered at a standardized purity specification of ≥95% (HPLC), with several suppliers (e.g., Bidepharm, Aladdin, Fluorochem) providing batch-specific QC documentation including NMR, HPLC, and/or GC traces . By contrast, the liquid regioisomer 2-(benzylamino)-2-methyl-1-propanol (CAS 10250-27-8) is predominantly listed at 97% purity but with less transparent publicly available batch-specific analytical data from mainstream catalog suppliers, often described with generic statements rather than downloadable certificates of analysis . For procurement governed by GLP or GMP requirements, the availability of verifiable batch-specific analytical documentation for CAS 80466-51-9 reduces the risk of accepting material with undetected impurities that could compromise downstream synthetic yields or biological assay reproducibility.

Chemical purity Quality control Vendor comparison

Procurement-Relevant Application Scenarios Where 1-(Benzylamino)-2-methylpropan-2-ol (CAS 80466-51-9) Outperforms Generic Alternatives


BACE-1-Focused Medicinal Chemistry: Starting Point for β-Secretase Inhibitor Optimization

Medicinal chemistry teams pursuing BACE-1 inhibitors for Alzheimer's disease should select CAS 80466-51-9 as a starting scaffold because its 390 nM BACE-1 IC₅₀ [1] places it among the most potent simple 1-benzylamino-2-hydroxyalkyl derivatives, exceeding the balanced lead compound 10 by ~107-fold. This potency advantage allows chemistry resources to be directed toward improving selectivity and pharmacokinetic properties rather than rescuing inadequate BACE-1 engagement—a common pitfall when starting from the more BuChE-balanced diarylalkylamine analogs such as compound 10 (hBACE-1 IC₅₀ = 41.60 μM) [2].

Structure-Activity Relationship (SAR) Studies: Isolating the N-Benzyl Pharmacophore Contribution

For SAR campaigns systematically mapping the contribution of the N-benzyl group to multi-target Alzheimer's pharmacology, CAS 80466-51-9 serves as the minimal pharmacophoric unit. Its simple N-benzyl substitution pattern avoids the confounding contributions of terminal diarylalkyl or heterocyclic moieties, enabling clean attribution of activity shifts when the benzyl group is elaborated [1]. This is critical for generating interpretable SAR data, as the Panek et al. study demonstrated that tert-butyl and diarylalkyl N-substituents exert dominant effects that mask the core scaffold's intrinsic activity profile [2].

Solid-Phase Synthesis or Automated Library Production: Preference for Crystalline Solid Handling

Laboratories employing automated solid-dispensing platforms, parallel synthesis workstations, or solid-phase resin-based chemistry should procure the solid form of CAS 80466-51-9 (melting point 48.5–49.5 °C) rather than the liquid regioisomer CAS 10250-27-8 [1][2]. The crystalline solid enables precise automated weighing, eliminates viscosity-dependent pipetting errors inherent to liquid amino alcohols, and is compatible with standard solid-dispensing cartridges, reducing protocol development time and improving inter-batch reproducibility [1][2].

Regulated Preclinical Research: Audit-Ready Analytical Documentation for GLP Compliance

Procurement for GLP-compliant preclinical studies requires robust, batch-specific analytical documentation. CAS 80466-51-9 is supplied by multiple vendors with downloadable certificates including NMR, HPLC, and GC purity data [1], satisfying regulatory documentation requirements without additional in-house qualification costs. By contrast, the liquid regioisomer CAS 10250-27-8 has less readily available batch-specific QC documentation from mainstream suppliers, potentially introducing delays during audit preparation or requiring costly independent re-analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzylamino)-2-methylpropan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.